molecular formula C9H17NO2 B2369644 4-[(Azetidin-1-yl)methyl]oxan-4-ol CAS No. 1784939-41-8

4-[(Azetidin-1-yl)methyl]oxan-4-ol

Cat. No.: B2369644
CAS No.: 1784939-41-8
M. Wt: 171.24
InChI Key: JVWHAPKMKCNXFE-UHFFFAOYSA-N
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Description

4-[(Azetidin-1-yl)methyl]oxan-4-ol is a heterocyclic compound that contains both azetidine and oxane rings. Azetidines are four-membered nitrogen-containing heterocycles, while oxanes are six-membered oxygen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then treated with various (N-Boc-cycloaminyl)amines to yield the target compound .

Industrial Production Methods

Industrial production methods for 4-[(Azetidin-1-yl)methyl]oxan-4-ol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-[(Azetidin-1-yl)methyl]oxan-4-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Properties

IUPAC Name

4-(azetidin-1-ylmethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(2-6-12-7-3-9)8-10-4-1-5-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWHAPKMKCNXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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